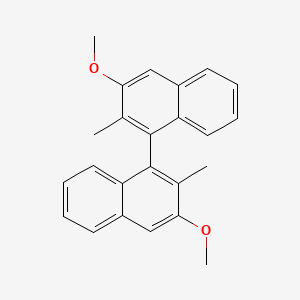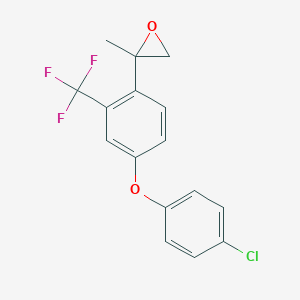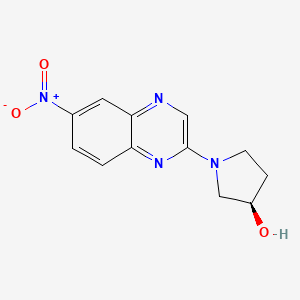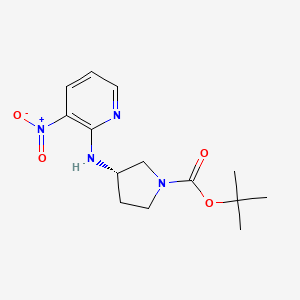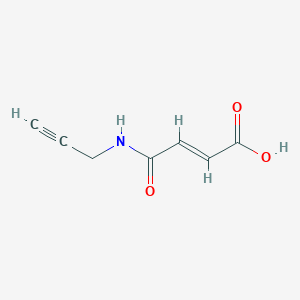
3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid
Vue d'ensemble
Description
3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-PCA and is a derivative of propargylglycine, an amino acid that is found in the human body.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Palladium-Catalysed Cross-Coupling : 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid and its derivatives can be synthesized through palladium-catalysed cross-coupling reactions. This process allows for the selective preparation of 3,3-disubstituted prop-2-enoic acids under mild conditions, expanding the utility of these compounds in organic synthesis (Abarbri et al., 2002).
Structural Investigation : Detailed structural analysis through X-ray crystallography and spectroscopic methods, as well as quantum chemical calculations, provide insights into the molecular structure and stability of derivatives of 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Venkatesan et al., 2016).
Biological Activity and Applications
Antiviral and Immunomodulating Activity : Some derivatives of 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid exhibit antiviral and immunomodulating activities. This is particularly relevant in the development of new pharmaceuticals and therapeutic agents (Modzelewska-Banachiewicz et al., 2009).
Biocidal Properties : Transition metal carboxylates derived from 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid and similar compounds have shown potential biocidal properties. These findings are significant for applications in controlling harmful microorganisms (Shahzadi et al., 2008).
Advanced Materials and Technology
Liquid Crystal Photoalignment : Derivatives of 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid have been utilized in the photoalignment of nematic liquid crystals. This is a key area in the development of advanced liquid crystal display (LCD) technologies (Hegde et al., 2013).
Nonlinear Optical Properties : The study of the nonlinear optical (NLO) properties of derivatives of 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid is significant for the development of new materials with potential applications in optical technologies (Venkatesan et al., 2016).
Propriétés
IUPAC Name |
(E)-4-oxo-4-(prop-2-ynylamino)but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-2-5-8-6(9)3-4-7(10)11/h1,3-4H,5H2,(H,8,9)(H,10,11)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALRXTZFQAPCDC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



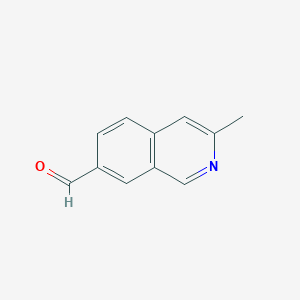
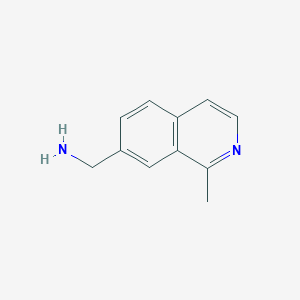
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3102354.png)
![7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102358.png)
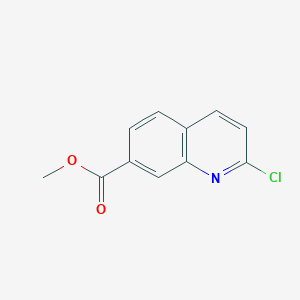
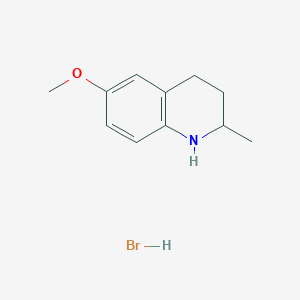
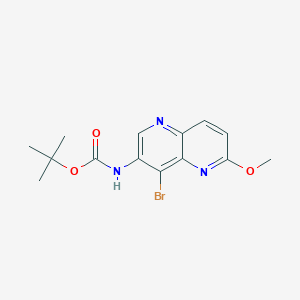

![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B3102399.png)
![2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine](/img/structure/B3102400.png)
